![molecular formula C12H12ClN5O2 B1460649 N-[(1E)-{[(4-氯苯基)甲氧基]亚氨基}甲基]-2-(1H-1,2,4-三唑-1-基)乙酰胺 CAS No. 241146-90-7](/img/structure/B1460649.png)
N-[(1E)-{[(4-氯苯基)甲氧基]亚氨基}甲基]-2-(1H-1,2,4-三唑-1-基)乙酰胺
描述
“N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide” is a chemical compound. It has a molecular weight of 293.71 . The compound is part of the 1,2,4-triazole class of compounds, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of derivatives with other compounds. For example, quinazoline derivatives were treated with chloroacetyl chloride to produce acetamide derivatives. The final product was developed by reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the reaction of derivatives with other compounds. For example, quinazoline derivatives were treated with chloroacetyl chloride to produce acetamide derivatives. The final product was developed by reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
Antifungal Applications
The triazole ring is a common motif in antifungal agents. Compounds like fluconazole and voriconazole are well-known triazole-based antifungals . The presence of the 1,2,4-triazole moiety in the compound suggests potential utility in developing new antifungal medications, especially for strains resistant to current treatments.
Antibacterial Properties
Azoles, including triazoles, have been used in medicinal chemistry as part of antimicrobial agents due to their safety profile and therapeutic index . The compound’s structure could be explored for activity against Gram-positive and Gram-negative bacteria, particularly multidrug-resistant pathogens.
Anti-inflammatory and Analgesic Effects
The pharmacological activities of triazole derivatives extend to anti-inflammatory and analgesic effects . This compound could be studied for its efficacy in reducing inflammation and pain, which would be beneficial in conditions like arthritis or neuropathic pain.
Antidepressant and Anxiolytic Uses
Some triazole-containing drugs serve as antidepressants and anxiolytics . Research into the compound’s interaction with neurotransmitter systems could lead to the development of new treatments for mental health disorders.
Antiepileptic and Sedative-Hypnotic Potential
Compounds with a triazole ring, such as rufinamide, have been used to treat epilepsy . The compound’s structure may offer clues to its potential use as an antiepileptic or sedative-hypnotic, contributing to the range of available therapies for seizure disorders and insomnia.
Antidiabetic and Antihypertensive Applications
The triazole nucleus is present in drugs that address conditions like diabetes and hypertension . Investigating this compound could uncover new pathways for managing these prevalent diseases, possibly leading to more effective or safer medications.
作用机制
属性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-11-3-1-10(2-4-11)6-20-17-8-15-12(19)5-18-9-14-7-16-18/h1-4,7-9H,5-6H2,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQSSLAEQBTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CNC(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/NC(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





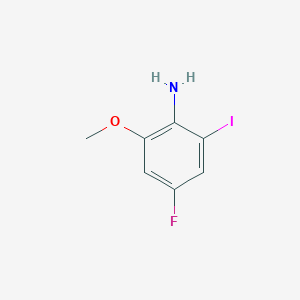
![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)
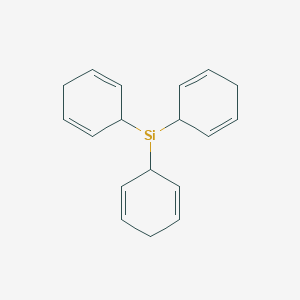
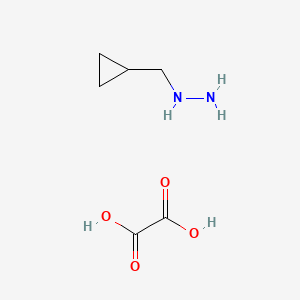
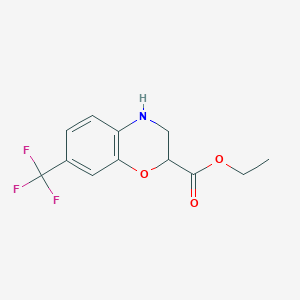

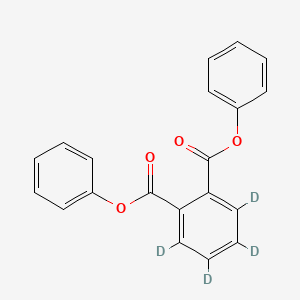
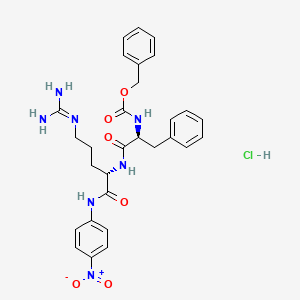
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
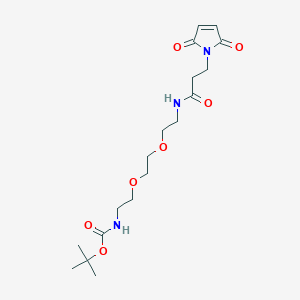
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)